molecular formula C5H5BrN2 B1289093 2-(Bromomethyl)pyrimidine CAS No. 54198-85-5

2-(Bromomethyl)pyrimidine

Cat. No.: B1289093
CAS No.: 54198-85-5
M. Wt: 173.01 g/mol
InChI Key: GEYSGGMNQZJFIL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromomethyl group at the second position

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it participates in the synthesis of colorimetric and fluorescence chemosensors, which are used in detecting and measuring chemical substances . The compound’s bromomethyl group is reactive and can form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrimidine derivatives, including this compound, can modulate the activity of enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA production . This modulation can lead to changes in cell proliferation and differentiation, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, which can inhibit or activate specific enzymes. For example, the bromomethyl group can react with thiol groups in proteins, leading to enzyme inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard ambient conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and differentiation, while at high doses, it can exhibit toxic effects . Studies have shown that high doses of this compound can lead to adverse effects such as liver toxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and degradation. The compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for pyrimidine biosynthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, forming corresponding substituted pyrimidine derivatives.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized to form pyrimidine carboxylic acids or reduced to yield pyrimidine methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl or styryl pyrimidine derivatives.

Scientific Research Applications

2-(Bromomethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound finds use in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyrimidine
  • 2-(Bromomethyl)pyridine
  • 2-(Bromomethyl)quinoline

Comparison: 2-(Bromomethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic properties compared to pyridine or quinoline derivatives. This uniqueness makes it particularly valuable in the synthesis of compounds with specific biological activities.

Properties

IUPAC Name

2-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYSGGMNQZJFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-85-5
Record name 2-(bromomethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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